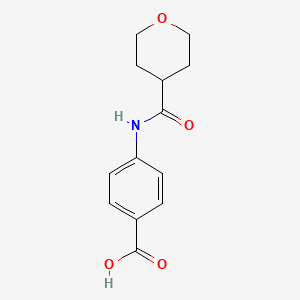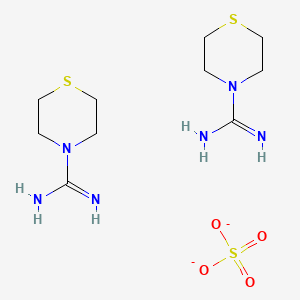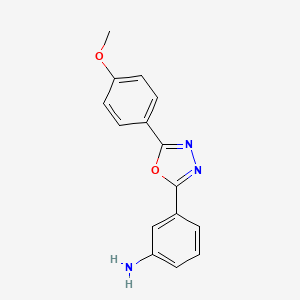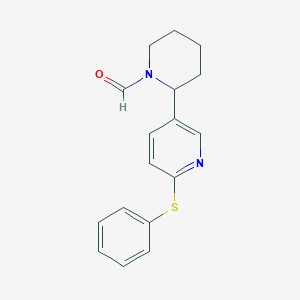
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-yl)cycloheptan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol is a chemical compound with the molecular formula C15H18ClN3O and a molecular weight of 291.78 g/mol . It is known for its broad-spectrum fungicidal properties, particularly in inhibiting the biosynthesis of ergosterol in fungi . This compound is also referred to as SSF-109 and is used in various scientific research applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol typically involves the reaction of 4-chlorophenylcycloheptanone with 1H-1,2,4-triazole under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as hydroxide, alkoxide, amine, solvents like DMF or DMSO, elevated temperatures.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol has a wide range of scientific research applications:
作用机制
The primary mechanism of action of 4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol involves the inhibition of the 14α-demethylase enzyme, which is crucial for the biosynthesis of ergosterol in fungi . By inhibiting this enzyme, the compound disrupts the integrity of the fungal cell membrane, leading to cell death . This mechanism is similar to that of other triazole-based antifungal agents .
相似化合物的比较
Similar Compounds
Fluconazole: Another triazole-based antifungal agent that inhibits ergosterol biosynthesis.
Itraconazole: Similar mechanism of action, used to treat a variety of fungal infections.
Ketoconazole: Also inhibits ergosterol biosynthesis but has a broader spectrum of activity.
Uniqueness
4-Chlorophenyl-2-(1H-1,2,4-triazol-yl)cycloheptanol is unique due to its specific structural features, which confer distinct antifungal properties and make it a valuable compound for research and industrial applications . Its ability to inhibit ergosterol biosynthesis with high specificity sets it apart from other similar compounds .
属性
分子式 |
C15H18ClN3O |
|---|---|
分子量 |
291.77 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-yl)cycloheptan-1-ol |
InChI |
InChI=1S/C15H18ClN3O/c16-12-7-5-11(6-8-12)15(20)9-3-1-2-4-13(15)14-17-10-18-19-14/h5-8,10,13,20H,1-4,9H2,(H,17,18,19) |
InChI 键 |
OROFUACSTHWIEL-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C(CC1)(C2=CC=C(C=C2)Cl)O)C3=NC=NN3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B11815772.png)
![rac-2-[(3R,3aS,6aS)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-hexahydro-2H-1lambda6-thieno[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B11815775.png)

![N-[1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidin-4-yl]-N-propan-2-ylcarbamate](/img/structure/B11815797.png)
![Spiro[1H-indene-1,3'-pyrrolidine]-1'-carboxylic acid, 4-bromo-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B11815805.png)
![3-(2-Methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11815806.png)

![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzamide](/img/structure/B11815808.png)

![Alanine,N-[[4-(2-chlorophenoxy)phenyl]sulfonyl]-](/img/structure/B11815818.png)



